Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate
Overview
Description
Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate is a complex organic compound with the molecular formula C27H25N3O3S It is characterized by the presence of a thiazole ring, a tritylamino group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The thiazole ring and tritylamino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized thiazole derivatives.
Scientific Research Applications
Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate
- This compound derivatives
- Other thiazole-based compounds
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64485-89-8 |
---|---|
Molecular Formula |
C27H25N3O3S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C27H25N3O3S/c1-3-33-25(31)24(30-32-2)23-19-34-26(28-23)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H,28,29)/b30-24- |
InChI Key |
HZUYVNWQSAISMN-KRUMMXJUSA-N |
SMILES |
CCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
64485-89-8 |
Origin of Product |
United States |
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